Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

描述

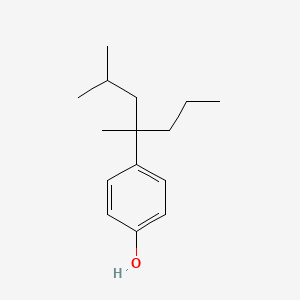

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 . This compound is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 1,3-dimethyl-1-propylbutyl group. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- typically involves the alkylation of phenol with 1,3-dimethyl-1-propylbutyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol, making it more nucleophilic. The reaction conditions usually include:

Temperature: 50-100°C

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

Continuous feeding of reactants: Phenol and 1,3-dimethyl-1-propylbutyl halide

Use of a catalyst: Phase transfer catalysts to enhance the reaction rate

Efficient separation techniques: Distillation or crystallization to purify the final product

化学反应分析

Types of Reactions

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of para-benzoquinone derivatives.

Reduction: Formation of 4-(1,3-dimethyl-1-propylbutyl)cyclohexanol.

Substitution: Formation of halogenated or nitrated phenol derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 220.35 g/mol

- IUPAC Name : 4-(1,3-dimethyl-1-propylbutyl)phenol

The structure of this compound features a phenolic ring substituted with a branched alkyl group, which influences its physical and chemical properties, making it suitable for various applications.

Agrochemicals

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is primarily used as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the formulation of pesticides and herbicides due to their effectiveness in controlling pests and enhancing crop yield.

Case Study : A study on the efficacy of phenolic compounds in pesticide formulations demonstrated improved stability and performance compared to traditional compounds, leading to reduced environmental impact and enhanced agricultural productivity .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor for various medicinal agents. Its unique structure allows for modifications that can lead to the development of new therapeutic drugs.

Example : Research has indicated that phenolic compounds can exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics .

Plastics and Polymers

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is also employed as a plasticizer and stabilizer in the production of plastics. It enhances the flexibility and durability of polymer products.

| Application | Description |

|---|---|

| Plasticizer | Improves flexibility in PVC and other plastics |

| Stabilizer | Enhances thermal stability in polymer formulations |

Coatings and Inks

This compound is utilized in the formulation of inks and coatings due to its solvent properties. It helps improve adhesion and durability in various applications.

Data Table: Properties of Phenol-Based Inks

| Property | Value |

|---|---|

| Viscosity | 200 cP |

| Drying Time | 10 minutes |

| Adhesion Strength | High |

Environmental Applications

Phenol derivatives are increasingly being researched for their potential use in environmental remediation processes. Their ability to bind with pollutants makes them suitable for use in water treatment technologies.

Research Insight : Studies have shown that phenolic compounds can effectively adsorb heavy metals from wastewater, providing a sustainable method for pollution control .

作用机制

The mechanism of action of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The alkyl group can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- can be compared with other phenol derivatives such as:

Phenol, 4-tert-butyl-: Similar in structure but with a tert-butyl group instead of a 1,3-dimethyl-1-propylbutyl group.

Phenol, 4-ethyl-: Contains an ethyl group at the para position.

Phenol, 4-isopropyl-: Contains an isopropyl group at the para position.

Uniqueness

The uniqueness of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- lies in its specific alkyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other phenol derivatives may not be as effective.

生物活性

Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, also known as nonylphenol isomer, is a compound that has garnered attention due to its biological activity, particularly its estrogenic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on endocrine systems, potential toxicity, and applications in various fields.

- Chemical Formula : C15H24O

- Molecular Weight : 224.36 g/mol

- CAS Number : 71344407

Estrogenic Activity

Research indicates that phenolic compounds, including 4-(1,3-dimethyl-1-propylbutyl)-phenol, exhibit varying degrees of estrogenic activity. A study highlighted that this compound was part of a group of nonylphenol isomers tested for their estrogenic effects using recombinant yeast assays. The results showed that certain isomers displayed significant estrogenic activity, suggesting potential implications for endocrine disruption in wildlife and humans .

Comparative Estrogenic Potency

The following table summarizes the estrogenic activities of various nonylphenol isomers compared to 17beta-estradiol (E2):

| Compound | Estrogenic Activity (relative to E2) |

|---|---|

| 4-(1,3-dimethyl-1-propylbutyl)-phenol | Moderate |

| 4-(1,1,4-trimethyl-hexyl)-phenol | Highest (1/10000 E2) |

| n-Nonylphenol | Lowest |

This suggests that while some isomers may have lower estrogenic potential compared to E2, they still pose risks for endocrine disruption .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety and potential health risks associated with exposure to phenolic compounds. Notably, studies have indicated that exposure to nonylphenols can lead to reproductive and developmental toxicity in animal models. For instance, maternal exposure during gestation was linked to adverse effects on offspring development .

Case Study: Reproductive Toxicity

A significant case study involved administering varying doses of nonylphenol isomers to pregnant rats. The findings indicated:

- Doses : 10 mg/kg/day resulted in observable changes in offspring.

- Effects : Notable reductions in anogenital distance and other developmental markers were documented at higher doses (100 mg/kg/day) .

Applications and Implications

Phenol derivatives are widely used in industrial applications, including:

- Surfactants : Used in detergents and cleaning products.

- Plastics : Incorporated into polymer production.

- Pharmaceuticals : Explored for their antimicrobial properties.

However, the potential for bioaccumulation and endocrine disruption raises concerns about their environmental impact and human health risks.

属性

IUPAC Name |

4-(2,4-dimethylheptan-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-10-15(4,11-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAMCHVFKIIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(C)C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339669 | |

| Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142731-65-5 | |

| Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-DIMETHYL-1-PROPYLBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7L7190Y06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。